

5-Methyl-2-heptene alkene reaction mechanisms electrophilic addition

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Compound Focus: 5-Methyl-2-heptene

CAS No.: 22487-87-2

Cat. No.: S1949050

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Chemical Profile of 5-Methyl-2-heptene

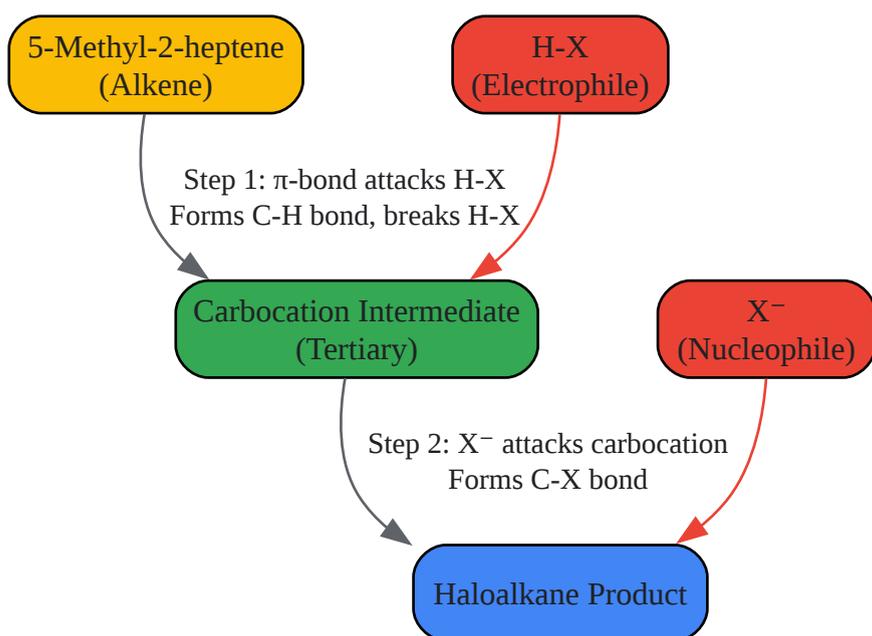
The table below consolidates the basic identifying information for **5-Methyl-2-heptene** found in the search results. Please note that this data is for identification and procurement, not for reaction mechanics [1] [2] [3].

Property	Description
CAS Number	22487-87-2 [1] [2] [3]
Molecular Formula	C ₈ H ₁₆ [1] [2] [3]
Molecular Weight	112.21-112.22 g/mol [1] [2] [3]
Common Form	Colorless liquid, typically a mixture of <i>cis</i> - and <i>trans</i> - isomers with ≥95.0% purity [1] [3]
IUPAC Name	5-methylhept-2-ene [1] [3]
SMILES	CCC(C)CC=CC [1] [3]

Predictive Reaction Analysis

As an alkene, **5-Methyl-2-heptene** is expected to undergo **electrophilic addition reactions** following established organic chemistry principles [4]. The reaction involves an electrophile attacking the electron-rich carbon-carbon double bond.

The diagram below outlines the general mechanistic pathway for the electrophilic addition of a hydrogen halide (H-X) to **5-Methyl-2-heptene**.



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General Electrophilic Addition Mechanism for **5-Methyl-2-heptene**

Based on its unsymmetrical structure, the major products of its reactions can be predicted using **Markovnikov's rule**, which states that the hydrogen atom of the electrophile will add to the carbon of the double bond with the greater number of hydrogen atoms [4].

Expected Reactions with Common Electrophiles

The table below summarizes the predicted major products for **5-Methyl-2-heptene** with different reagents [4] [5].

Reagent	Reaction Type	Predicted Major Product(s)
H-X (e.g., HCl, HBr)	Hydrohalogenation	2-Halo-5-methylheptane (e.g., 2-Bromo-5-methylheptane with HBr)
H ₂ O / H ⁺	Acid-catalyzed Hydration	5-Methyl-2-heptanol
X ₂ (e.g., Br ₂ , Cl ₂)	Halogenation	2,3-Dihalo-5-methylheptane (e.g., 2,3-Dibromo-5-methylheptane)

Key Considerations for Researchers:

- **Regioselectivity:** The initial protonation forms the most stable carbocation. For **5-Methyl-2-heptene**, protonation at C2 leads to a more stable **tertiary carbocation**, which dictates the regiochemistry of the final product [4].
- **Carbocation Rearrangements:** Be aware that the initially formed carbocation can sometimes rearrange to a more stable one (e.g., via a hydride or alkyl shift) before the nucleophile attacks, leading to unexpected products [6].
- **Stereochemistry:** Since **5-Methyl-2-heptene** is typically a mixture of *cis* and *trans* isomers, and the carbocation intermediate is planar, the final product may be a mixture of stereoisomers [4].

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References

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